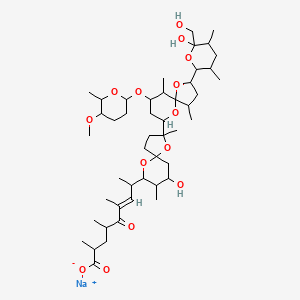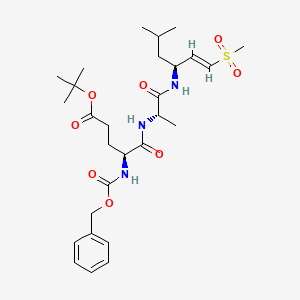
Cbz-Glu(OtBu)-Ala-LeuVSMe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-Glu(OtBu)-Ala-LeuVSMe is a synthetic peptide compound. It is composed of several amino acids, including glutamic acid, alanine, leucine, and a valine derivative. The compound is often used in peptide synthesis and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Glu(OtBu)-Ala-LeuVSMe involves multiple steps, starting with the protection of amino acids. The glutamic acid is protected with a benzyloxycarbonyl (Cbz) group and a tert-butyl (OtBu) ester. The synthesis typically involves the following steps:
Protection of Glutamic Acid: Glutamic acid is reacted with benzyl chloroformate and tert-butyl alcohol to form Cbz-Glu(OtBu)-OH.
Coupling Reactions: The protected glutamic acid is then coupled with alanine, leucine, and a valine derivative using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection and Final Coupling: The final step involves the deprotection of the intermediate peptides and coupling them to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Cbz-Glu(OtBu)-Ala-LeuVSMe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized peptides, while reduction can yield reduced peptides .
Scientific Research Applications
Cbz-Glu(OtBu)-Ala-LeuVSMe has several scientific research applications:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent in diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of peptide-based drugs and as a research tool in pharmaceutical development
Mechanism of Action
The mechanism of action of Cbz-Glu(OtBu)-Ala-LeuVSMe involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Cbz-Glu(OtBu)-OH: A precursor in the synthesis of Cbz-Glu(OtBu)-Ala-LeuVSMe.
Cbz-Glu(OtBu)-Phe-Leucinal: Another peptide with similar protective groups and applications
Uniqueness
This compound is unique due to its specific amino acid sequence and protective groups, which confer distinct chemical properties and biological activities. Its ability to inhibit specific enzymes and modulate signaling pathways makes it valuable in research and therapeutic applications .
Properties
Molecular Formula |
C28H43N3O8S |
|---|---|
Molecular Weight |
581.7 g/mol |
IUPAC Name |
tert-butyl (4S)-5-[[(2S)-1-[[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C28H43N3O8S/c1-19(2)17-22(15-16-40(7,36)37)30-25(33)20(3)29-26(34)23(13-14-24(32)39-28(4,5)6)31-27(35)38-18-21-11-9-8-10-12-21/h8-12,15-16,19-20,22-23H,13-14,17-18H2,1-7H3,(H,29,34)(H,30,33)(H,31,35)/b16-15+/t20-,22+,23-/m0/s1 |
InChI Key |
LRSBIKVQDTUNIU-DSNMTOQLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)/C=C/S(=O)(=O)C)NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C=CS(=O)(=O)C)NC(=O)C(C)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


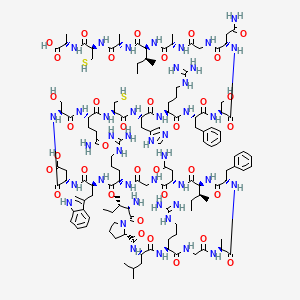
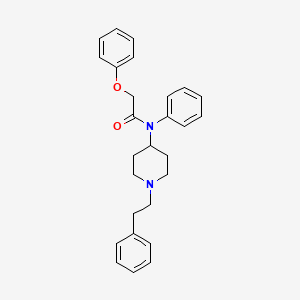
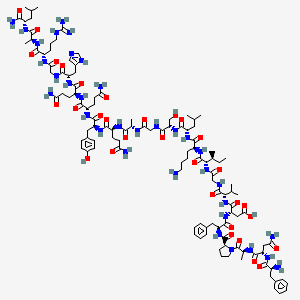
![N-[(2R)-1-[[1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B10788396.png)
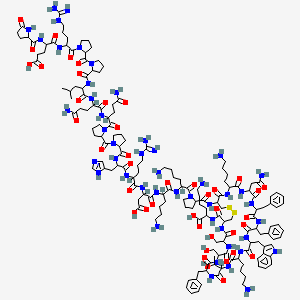
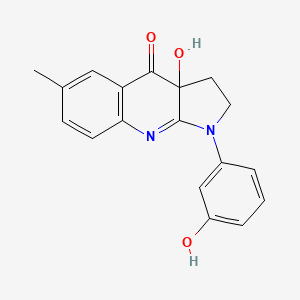
![(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B10788431.png)
![N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide](/img/structure/B10788434.png)
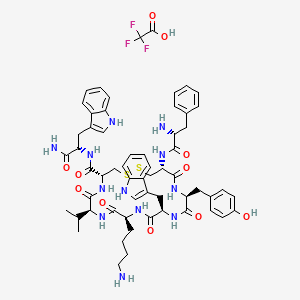

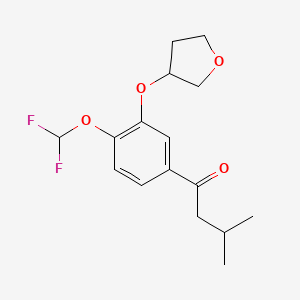
![6-(2,6-dichlorophenyl)-2-[(4-ethoxyphenyl)amino]-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B10788462.png)
![(13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate](/img/structure/B10788466.png)
